

5-Methyl-3,4-diphenylisoxazole: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 5-Methyl-3,4-diphenylisoxazole

Cat. No.: B1353969

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Introduction: **5-Methyl-3,4-diphenylisoxazole** is a heterocyclic compound that has garnered significant attention in the field of organic synthesis, primarily for its role as a key intermediate in the preparation of diarylisoxazole-based pharmaceuticals. Its rigid structure and the presence of multiple reactive sites make it a valuable scaffold for the construction of complex molecular architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile building block.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of **5-methyl-3,4-diphenylisoxazole** is presented in the table below, along with its characteristic spectroscopic data.

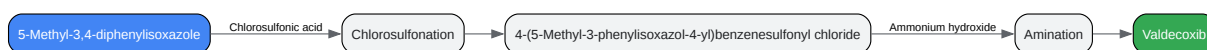
Property	Value	Reference
CAS Number	37928-17-9	[1]
Molecular Formula	C ₁₆ H ₁₃ NO	[1]
Molecular Weight	235.28 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	96.0 to 100.0 °C	[1]
Boiling Point	340.1 ± 21.0 °C (Predicted)	[1]
Density	1.108 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	[1]
¹ H NMR (400MHz, CDCl ₃)	δ 2.43 (s, 3H, -CH ₃), 7.19-7.43 (m, 10H, -ArH)	[1]
MS (m/z)	236 (M+H) ⁺	[1]

Applications in Organic Synthesis

The primary and most well-documented application of **5-methyl-3,4-diphenylisoxazole** is as a crucial precursor in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, namely Valdecoxib and its prodrug, Parecoxib.[1][2]

Synthesis of Valdecoxib

Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), is synthesized from **5-methyl-3,4-diphenylisoxazole** through a two-step process involving sulfonation followed by amination.



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Caption: Synthetic pathway for Valdecoxib.

Experimental Protocol: Synthesis of Valdecoxib from **5-Methyl-3,4-diphenylisoxazole**^{[3][4][5]}

Step 1: Chlorosulfonation

- In a suitable reactor, charge chlorosulfonic acid (approximately 3.9 equivalents).
- While maintaining the temperature at 25-30 °C, slowly add **5-methyl-3,4-diphenylisoxazole** (1 equivalent).
- After the addition is complete, stir the mixture at 30 °C for 30 minutes.
- Heat the reaction mixture to 60 °C and maintain for 1 hour.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to 25 °C and dilute with dichloromethane.
- Carefully quench the reaction mixture by adding it to a mixture of ice and water, ensuring the temperature does not exceed 20 °C.
- Separate the organic layer, wash it with water, and dry over anhydrous sodium sulfate. The resulting solution contains 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride.

Step 2: Amination

- To the dichloromethane solution of the sulfonyl chloride from the previous step, add ammonium hydroxide (approximately 4.5 equivalents) dropwise, maintaining the temperature at 25 °C.
- After the addition, stir the mixture at 35 °C for 1.5 to 2 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the organic layer with water and brine.
- Concentrate the organic layer under reduced pressure to obtain crude Valdecoxib.

- Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Valdecoxib.[2]

Reactant	Molar Ratio	Key Conditions	Yield	Purity
5-Methyl-3,4-diphenylisoxazole	1	1. Chlorosulfonic acid, 60°C, 1h2. NH ₄ OH, 35°C, 2h	75-94%	>99%

Synthesis of Parecoxib

Parecoxib, a water-soluble injectable prodrug of Valdecoxib, is synthesized by the acylation of Valdecoxib.



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Caption: Synthetic pathway for Parecoxib.

Experimental Protocol: Synthesis of Parecoxib from Valdecoxib[2]

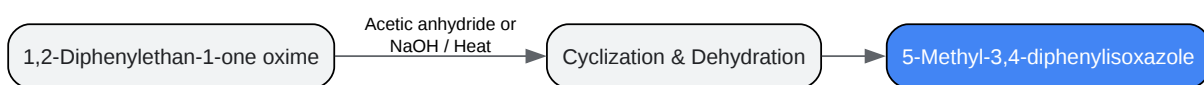
- Dissolve Valdecoxib (1 equivalent) in a suitable solvent (e.g., dichloromethane).
- Add propionic anhydride (excess) and a base (e.g., triethylamine).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Upon completion, add water to the reaction mixture to precipitate N-[[4-(5-methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl]propionamide.
- Filter the precipitate and wash with water.

- For the final salt formation, treat the intermediate with sodium hydroxide in a suitable solvent system.
- Isolate and dry the resulting Parecoxib sodium.

Reactant	Molar Ratio	Key Conditions	Yield	Purity
Valdecoxib	1	1. Propionic anhydride, Et ₃ N2. NaOH	~95% (acylation step)	>99.9%

Synthesis of 5-Methyl-3,4-diphenylisoxazole

The title compound itself can be synthesized through the cyclization of 1,2-diphenylethan-1-one oxime.



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Caption: Synthesis of the title compound.

Experimental Protocol: Synthesis of **5-Methyl-3,4-diphenylisoxazole**^{[1][2]}

- To a solution of 1,2-diphenylethan-1-one oxime (1 equivalent) in a suitable solvent (e.g., methanol), add an aqueous solution of sodium carbonate (e.g., 7.7%).^[1]
- Alternatively, cyclization can be achieved using acetic anhydride.^[2]
- Heat the reaction mixture to reflux (e.g., 70 °C) for approximately 2 hours.^[1]
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Recrystallize the crude solid from a mixture of ethyl acetate and n-hexane to afford pure **5-methyl-3,4-diphenylisoxazole**.

Reactant	Molar Ratio	Key Conditions	Yield	Purity
1,2-Diphenylethan-1-one oxime	1	Na ₂ CO ₃ , MeOH/H ₂ O, 70°C, 2h	82-92%	>99.7% (after recrystallization)

Conclusion

5-Methyl-3,4-diphenylisoxazole stands out as a pivotal building block in medicinal chemistry, particularly for the synthesis of important anti-inflammatory drugs. The protocols detailed herein provide a comprehensive guide for its synthesis and its conversion to Valdecoxib and Parecoxib. While its application is predominantly centered around these COX-2 inhibitors, the isoxazole core presents opportunities for further exploration in the development of novel chemical entities. Future research may uncover new ring-opening strategies or functionalizations of the phenyl rings to expand the synthetic utility of this valuable intermediate.

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